(3-Carbamoyl-4-chlorophenyl)boronic acid

Descripción general

Descripción

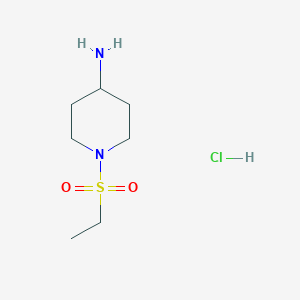

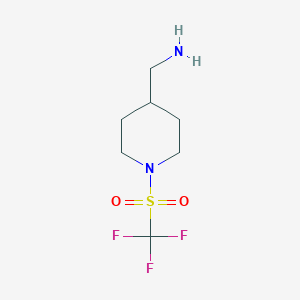

“(3-Carbamoyl-4-chlorophenyl)boronic acid” is a chemical compound with the CAS Number: 871332-67-1. It has a molecular weight of 199.4 . The IUPAC name for this compound is 3-(aminocarbonyl)-4-chlorophenylboronic acid . It is a solid compound stored at room temperature under an inert atmosphere .

Synthesis Analysis

While specific synthesis methods for “(3-Carbamoyl-4-chlorophenyl)boronic acid” were not found, boronic acids and their derivatives are often synthesized through catalytic protodeboronation of alkyl boronic esters . Another common method involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis .

Molecular Structure Analysis

The InChI code for “(3-Carbamoyl-4-chlorophenyl)boronic acid” is 1S/C7H7BClNO3/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,12-13H,(H2,10,11) . This indicates the presence of boron (B), chlorine (Cl), nitrogen (N), and oxygen (O) atoms in the compound .

Chemical Reactions Analysis

Boronic acids, including “(3-Carbamoyl-4-chlorophenyl)boronic acid”, are often used in Suzuki-Miyaura coupling reactions . These reactions involve the cross-coupling of boronic acids with organic halides or triflates to form carbon-carbon bonds .

Physical And Chemical Properties Analysis

“(3-Carbamoyl-4-chlorophenyl)boronic acid” is a solid compound that is stored at room temperature under an inert atmosphere .

Aplicaciones Científicas De Investigación

-

Chemical Synthesis

- (3-Carbamoyl-4-chlorophenyl)boronic acid is used in chemical synthesis . It has a molecular weight of 199.4 and a linear formula of C7H7BClNO3 . It is stored at room temperature under an inert atmosphere .

- The compound can participate in a diverse range of transition metal-catalyzed transformations . These include radical initiated reactions, cross-coupling and annulation reaction modes, as well as C–H functionalization . These methods allow for the synthesis of amide-functionalized organic frameworks .

- The results of these reactions have extensive applications in pharmaceutical and natural product synthesis .

-

Photocatalytic Technology

-

Pharmaceutical Synthesis

- (3-Carbamoyl-4-chlorophenyl)boronic acid can be used in the synthesis of pharmaceuticals . The compound can participate in a diverse range of transition metal-catalyzed transformations . These methods allow for the synthesis of amide-functionalized organic frameworks . The results of these reactions have extensive applications in pharmaceutical synthesis .

-

Photochemical Generation of Acyl and Carbamoyl Radicals

- (3-Carbamoyl-4-chlorophenyl)boronic acid can potentially be used in the photochemical generation of acyl and carbamoyl radicals . This process uses a commercially available nucleophilic organic catalyst to generate acyl and carbamoyl radicals upon activation of the corresponding chlorides and anhydrides via a nucleophilic acyl substitution path . The resulting nucleophilic radicals are then intercepted by a variety of electron-poor olefins in a Giese-type addition process . This chemistry requires low-energy photons (blue LEDs) to activate acyl and carbamoyl radical precursors .

-

Nanotechnology

-

Polymers

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Propiedades

IUPAC Name |

(3-carbamoyl-4-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClNO3/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,12-13H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYINASSDCHPRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)C(=O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661218 | |

| Record name | (3-Carbamoyl-4-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Carbamoyl-4-chlorophenyl)boronic acid | |

CAS RN |

871332-67-1 | |

| Record name | (3-Carbamoyl-4-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-2-[2-(4-piperidylmethyl)phenyl]-1-ethanamine, dihydrochloride](/img/structure/B1418638.png)

![(1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-ylboronic acid](/img/structure/B1418642.png)